3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Description

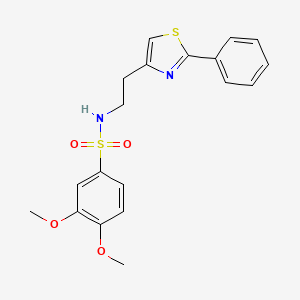

3,4-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via a sulfonamide group to a 2-phenylthiazole moiety. The thiazole ring is connected to the sulfonamide nitrogen through an ethyl chain.

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-24-17-9-8-16(12-18(17)25-2)27(22,23)20-11-10-15-13-26-19(21-15)14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMPBDMYTBDHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form the phenylthiazole intermediate. This intermediate is then coupled with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Conversion of the sulfonamide group to an amine.

Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Unfortunately, information specifically about the applications of the compound "3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide" is not available within the provided search results. However, the search results do provide information on related compounds and their applications, which can provide some context.

Here's what the search results suggest about related compounds:

1. Thiazole Derivatives and their Applications

- Thiazole derivatives, in general, have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities .

- Several classes of thiazole-bearing molecules are used as treatment drugs and are in clinical trials .

2. Benzenesulfonamide Derivatives and their Applications

- New benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial activities via carbonic anhydrase IX inhibition . Some have shown excellent enzyme inhibition against CA IX and CA II, with remarkable selectivity for CA IX over CA II .

- Some sulfonamides act as anti-proliferative agents and show antitumor activity .

- Many sulfonamide derivatives are effective inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer’s disease (AD), and also show inhibitory potential against a-glucosidase and lipoxygenase .

- A series of N,N-substituted-4-arylthiazole-2-methylamine derivatives were designed and studied for CETP inhibitory activity, with the introduction of a 3,4-dimethoxy group being beneficial to the activity .

- Trifluoromethyl-substituted benzenesulfonamide derivatives have been identified as potential lead compounds for new antimalarial drug development .

3. Compounds with Thiazole and Benzenesulfonamide Moieties

- The search results mention the synthesis of new sulfonamides having benzodioxane and acetamide moieties and their screening against a-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for T2DM and AD .

4. Related compounds

- 3,5-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a useful research compound.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamide derivatives, focusing on molecular features, synthesis, and biological activity.

Structural Analogues and Substitution Effects

Ro 61-8048 and JM6 (KMO Inhibitors) Ro 61-8048: 3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide. JM6: 2-(3,4-Dimethoxybenzenesulfonylamino)-4-(3-nitrophenyl)-5-(piperidin-1-yl)methylthiazole . Comparison:

- Both Ro 61-8048 and the target compound share the 3,4-dimethoxybenzenesulfonamide core. However, Ro 61-8048 lacks the ethyl linker and instead positions the nitrophenyl group directly on the thiazole.

- The target compound’s phenyl-substituted thiazole (vs. nitrophenyl in Ro 61-8048) may reduce electron-withdrawing effects, altering binding affinity to KMO.

Compound 67 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)-1,3-Thiazol-2-yl]benzenesulfonamide)

- Features a six-membered piperidine ring at the thiazole’s 5-position. Studies show this substitution confers 64% KMO inhibition at 10 µM, outperforming five-membered rings (e.g., pyrrolidine in Compound 69: 9% inhibition) .

- The target compound’s phenyl group (vs. nitrophenyl in Compound 67) may reduce potency due to weaker electron-deficient aromatic interactions.

N-Cyclobutyl-3,4-dimethoxy-N-(2-(morpholinomethyl)benzyl)benzenesulfonamide (3c) Differs in the substitution pattern: a morpholine-containing benzyl group replaces the thiazole-ethyl chain. This increases polarity and may limit CNS penetration compared to the target compound’s thiazole .

Key Differentiators and Limitations

- Advantages :

- Ethyl linker may confer conformational flexibility for target binding.

- Methoxy groups enhance solubility and stability vs. nitro/halogenated analogues.

- Limitations :

- Lack of electron-withdrawing groups (e.g., nitro) may reduce enzyme affinity.

- Absence of in vivo data for the target compound limits mechanistic conclusions.

Biological Activity

3,4-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the thiazole moiety contributes to its pharmacological profile, enhancing its interaction with biological targets. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Research has shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The specific compound was evaluated for its cytotoxic effects against several cancer cell lines, revealing an IC50 value indicative of potent activity.

The anticancer activity is primarily attributed to the inhibition of key cellular pathways involved in proliferation and survival. Molecular docking studies suggest that the compound interacts with proteins associated with apoptosis and cell cycle regulation, potentially leading to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

Case Studies

- Study on Anticancer Properties : A study conducted on the efficacy of thiazole derivatives in inhibiting cancer cell growth highlighted that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer lines with a mechanism involving apoptosis induction through mitochondrial pathways .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial potential of various thiazole derivatives, including our compound of interest. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their ability to inhibit bacterial growth at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-dimethoxybenzenesulfonyl chloride and a thiazole-containing amine intermediate. Key steps include refluxing in aprotic solvents (e.g., dichloromethane) with triethylamine (TEA) as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT-135) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, with refinement parameters (R-factor < 0.05) ensuring accuracy. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting receptors/enzymes relevant to the thiazole and sulfonamide pharmacophores (e.g., β3-adrenergic receptors or kynurenine pathway enzymes). Conduct dose-response studies (0.1–100 µM) in cell lines (HEK-293 or SH-SY5Y) with positive controls (e.g., silodosin for adrenergic activity). Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., Alamar Blue for viability) .

Advanced Research Questions

Q. What structural modifications enhance the compound’s potency and selectivity in SAR studies?

- Methodological Answer : Introduce substituents on the phenylthiazole ring (e.g., nitro, morpholinomethyl) to modulate steric and electronic effects. For example, 3-nitrophenyl substitution increases kynurenine 3-monooxygenase inhibition by 64% compared to unmodified analogs. Docking studies (AutoDock Vina) guide rational design by predicting binding affinities to target active sites .

Q. How do pharmacokinetic properties (e.g., bioavailability) vary across species, and what strategies improve oral exposure?

- Methodological Answer : In rats, low oral bioavailability (17%) arises from poor absorption and hepatic first-pass metabolism. Prodrug derivatization (e.g., morpholine-linked analogs) reduces polarity, enhancing intestinal permeability. In vivo studies in monkeys show 56% bioavailability for prodrugs via reduced hydrogen bonding and CYP3A4-mediated metabolism .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). Solvent effects (PCM model) assess solvation energy, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites. Vibrational frequency analysis validates experimental IR data .

Q. Which experimental models are suitable for evaluating in vivo efficacy and neuropharmacological effects?

- Methodological Answer : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess brain penetration and target engagement. Intraperitoneal administration (5–20 mg/kg) followed by LC-MS/MS quantifies plasma and brain concentrations. Behavioral assays (Morris water maze) correlate pharmacokinetics with cognitive outcomes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.